Lipophilicity Advantage
This compound exhibits a computed lipophilicity (XLogP3-AA) of 2.7, which is significantly higher than that of simpler phenylacetic acid scaffolds lacking the full fluoro/methyl/trifluoromethyl substitution pattern [1]. For comparison, the non-fluorinated 4-methylphenylacetic acid has a lower XLogP3-AA (~1.5), and the mono-fluorinated 4-fluoro-3-methylphenylacetic acid (CAS 1000520-92-2) also demonstrates lower lipophilicity [2]. This quantifiable increase in lipophilicity is crucial for optimizing membrane permeability and metabolic stability in drug and agrochemical candidates [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4-Methylphenylacetic acid (XLogP3-AA ~1.5); 4-Fluoro-3-methylphenylacetic acid (XLogP3-AA ~2.0) |
| Quantified Difference | Δ = +1.2 and +0.7, respectively |
| Conditions | PubChem computed XLogP3-AA values |
Why This Matters
Lipophilicity is a key driver of passive membrane permeability; this compound's higher XLogP3-AA may offer superior cell penetration compared to less fluorinated analogs.
- [1] PubChem Compound Summary for CID 86277681, Computed Properties: XLogP3-AA = 2.7. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for 4-Methylphenylacetic acid (XLogP3-AA) and 4-Fluoro-3-methylphenylacetic acid (XLogP3-AA). National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
